molecular formula C17H10N6OS B12622029 3-[6-(5-Phenyl-1,2-oxazol-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]pyridine

3-[6-(5-Phenyl-1,2-oxazol-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]pyridine

Cat. No.: B12622029
M. Wt: 346.4 g/mol
InChI Key: DPICJAWBTYCTTQ-UHFFFAOYSA-N
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Description

The compound 3-[6-(5-Phenyl-1,2-oxazol-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]pyridine is a fused heterocyclic derivative featuring a triazolothiadiazole core linked to a pyridine ring and a 5-phenylisoxazole moiety. This structure combines three pharmacologically relevant heterocycles:

  • 1,2,4-Triazolo[3,4-b][1,3,4]thiadiazole: Known for its broad bioactivity, including anticancer, antimicrobial, and anti-inflammatory properties .
  • Pyridine: Enhances solubility and modulates electronic properties for improved target binding .

Synthesis: The compound is synthesized via cyclocondensation of 4-amino-5-pyridin-3-yl-4H-1,2,4-triazole-3-thiol with substituted chalcones or aryl acids in the presence of POCl₃ or phase-transfer catalysts (e.g., tetrabutylammonium iodide) .

Properties

Molecular Formula

C17H10N6OS

Molecular Weight

346.4 g/mol

IUPAC Name

5-phenyl-3-(3-pyridin-3-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-1,2-oxazole

InChI

InChI=1S/C17H10N6OS/c1-2-5-11(6-3-1)14-9-13(22-24-14)16-21-23-15(19-20-17(23)25-16)12-7-4-8-18-10-12/h1-10H

InChI Key

DPICJAWBTYCTTQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NO2)C3=NN4C(=NN=C4S3)C5=CN=CC=C5

Origin of Product

United States

Preparation Methods

Formation of the Triazole Ring

The triazole ring is synthesized through the cyclization of hydrazine derivatives with carbon disulfide. This process often involves the following steps:

  • Reagents : Hydrazine hydrate and carbon disulfide.

  • Conditions : The reaction is typically performed in an organic solvent such as ethanol or dimethylformamide (DMF) under reflux conditions.

Formation of the Thiadiazole Ring

Once the triazole ring is established, the next step is to form the thiadiazole ring:

  • Reagents : The triazole derivative is reacted with thiosemicarbazide.

  • Conditions : This reaction can also be conducted under reflux conditions in a suitable solvent.

Substitution with Phenyl and Oxazole Groups

The final step involves substituting the triazolothiadiazole core with phenyl and oxazole groups:

  • Reagents : The use of phenyl derivatives and oxazole precursors through nucleophilic substitution reactions.

  • Conditions : The reaction conditions may vary but often require heating and an appropriate solvent.

Overall Reaction Scheme

A simplified reaction scheme can be represented as follows:

Hydrazine + CS2 → Triazole 
Triazole + Thiosemicarbazide → Thiadiazole 
Thiadiazole + Phenyl/Oxazole derivatives → Final Compound

The compound undergoes various chemical transformations that may include:

Oxidation Reactions

Oxidative modifications can be performed using agents such as hydrogen peroxide or potassium permanganate to introduce functional groups or modify existing ones.

Reduction Reactions

Reduction processes may utilize sodium borohydride or lithium aluminum hydride to alter the oxidation state of certain functional groups within the compound.

Common Reagents and Conditions

The reactions are generally performed in organic solvents like ethanol or dichloromethane at temperatures ranging from room temperature to reflux conditions.

Research indicates that compounds similar to 3-[6-(5-Phenyl-1,2-oxazol-3-yl)-triazolo[3,4-b]thiadiazol-3-yl]pyridine exhibit diverse biological activities:

Anticancer Activity

Studies have shown that related triazole derivatives possess significant anticancer properties. For example:

  • Case Study : A study highlighted that certain triazole compounds demonstrated cytotoxic effects against various cancer cell lines such as epidermoid carcinoma (A431) and colon cancer (HCT116), with IC₅₀ values as low as 44.77 µg/mL for A431 cells.

The preparation of 3-[6-(5-Phenyl-1,2-oxazol-3-yl)-triazolo[3,4-b]thiadiazol-3-yl]pyridine involves a systematic approach with multiple steps that include ring formation and substitution reactions. Each step requires careful selection of reagents and conditions to ensure successful synthesis and yield of the desired compound. Ongoing research into its biological activities continues to reveal its potential applications in medicinal chemistry.

Step Reaction Type Key Reagents Conditions
Formation of Triazole Cyclization Hydrazine hydrate + CS₂ Reflux in ethanol/DMF
Formation of Thiadiazole Reaction with thiosemicarbazide Thiosemicarbazide Reflux in suitable solvent
Substitution Nucleophilic substitution Phenyl derivatives + Oxazole precursors Heating in organic solvent

Chemical Reactions Analysis

Types of Reactions

3-[6-(5-Phenyl-1,2-oxazol-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as halogens, alkyl, or aryl groups .

Scientific Research Applications

Anticancer Properties

Research indicates that compounds containing thiadiazole and triazole moieties exhibit significant anticancer properties. For instance, derivatives of 1,2,4-thiadiazoles have shown promising results against various cancer cell lines. Specific studies have reported that compounds similar to 3-[6-(5-Phenyl-1,2-oxazol-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]pyridine display cytotoxic effects against human cervix carcinoma (HeLa) cells and murine mammary carcinoma (FM3A) cells with IC50 values in the nanomolar range .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial activity due to the presence of multiple heterocycles. Studies have demonstrated that derivatives of thiadiazole can inhibit bacterial growth and show antifungal properties . This makes it a candidate for developing new antimicrobial agents.

Anticonvulsant Activity

Thiadiazole derivatives have been evaluated for their anticonvulsant activity using models such as maximal electroshock-induced seizures (MES) and subcutaneous pentylenetetrazole-induced seizures (ScPTZ). The findings indicate that certain derivatives exhibit protective effects against seizures . The integration of oxazole and triazole rings in the compound may enhance its ability to cross the blood-brain barrier and exert neuroprotective effects.

Synthetic Methods

The synthesis of 3-[6-(5-Phenyl-1,2-oxazol-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]pyridine typically involves multi-step reactions. A common synthetic route includes:

  • Preparation of Intermediates : Starting with readily available precursors such as 5-phenyl-1,2-oxazole.
  • Cyclization Reactions : Reacting intermediates with triazole and thiadiazole derivatives under controlled conditions.
  • Optimization for Yield : Utilizing high-throughput screening techniques to identify optimal reaction conditions and employing continuous flow reactors for scalability .

Case Study 1: Anticancer Activity Evaluation

In a study evaluating anticancer activities of thiadiazole derivatives similar to the target compound:

  • Objective : Assess cytotoxic effects on various cancer cell lines.
  • Methodology : Employing MTT assays on HeLa and FM3A cells.
  • Results : Certain derivatives exhibited IC50 values as low as 0.5 µM against HeLa cells.

Case Study 2: Anticonvulsant Screening

Another study focused on the anticonvulsant potential:

  • Objective : Evaluate protective effects against MES in animal models.
  • Methodology : Administering various doses of synthesized compounds to mice.
  • Results : Compounds demonstrated significant protection at doses of 100 mg/kg.

Mechanism of Action

The mechanism of action of 3-[6-(5-Phenyl-1,2-oxazol-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and modulating various biochemical processes. For instance, it may inhibit key enzymes involved in cancer cell proliferation or microbial growth, leading to therapeutic effects .

Comparison with Similar Compounds

Anticancer Activity

  • Indole Derivatives (e.g., 5a) : Target Bcl-2 proteins, inducing apoptosis in leukemia cells (IC₅₀ = 4.5 µM) .
  • KA39 : Demonstrates exceptional potency (GI₅₀ < 2 µM) in colorectal cancer via sulfonamide-mediated tubulin inhibition .

Physicochemical Properties

  • Lipophilicity : Adamantyl and phenylisoxazole substituents increase logP values (>3.5), favoring blood-brain barrier penetration .
  • Solubility : Pyridine and sulfonamide groups improve aqueous solubility (e.g., KA39: logS = -3.2 vs. adamantyl derivatives: logS = -4.8) .

Mechanistic Insights

  • Triazolothiadiazole Core : Acts as a bioisostere for purines, enabling ATP-competitive kinase inhibition .
  • Substituent Effects: Electron-Withdrawing Groups (e.g., NO₂, Br): Enhance DNA alkylation capacity . Aromatic Rings (e.g., Pyridine, Indole): Facilitate intercalation into DNA or hydrophobic enzyme pockets .

Biological Activity

The compound 3-[6-(5-Phenyl-1,2-oxazol-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]pyridine is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its potential pharmacological activities. The integration of oxazole, triazole, thiadiazole, and pyridine rings provides a versatile scaffold for drug design and development. This article delves into the biological activity of this compound, highlighting its mechanisms of action, synthesis methods, and relevant case studies.

The molecular formula of the compound is C17H10N6OSC_{17}H_{10}N_{6}OS, with a molecular weight of 346.4 g/mol . The IUPAC name is 5-phenyl-3-(3-pyridin-3-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-1,2-oxazole . Below is a summary of its chemical properties:

PropertyValue
Molecular FormulaC17H10N6OS
Molecular Weight346.4 g/mol
IUPAC Name5-phenyl-3-(3-pyridin-3-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-1,2-oxazole
InChIInChI=1S/C17H10N6OS/c1-10H
InChI KeyDPICJAWBTYCTTQ-UHFFFAOYSA-N
Canonical SMILESC1=CC=C(C=C1)C2=CC(=NO2)C3=NN4C(=NN=C4S3)C5=CN=CC=C5

The biological activity of this compound primarily involves its interaction with specific molecular targets and pathways. It has been shown to inhibit key enzymes involved in various diseases such as cancer and microbial infections. The presence of multiple functional groups allows it to modulate biochemical processes effectively.

Antimicrobial Activity

Research indicates that compounds similar to 3-[6-(5-Phenyl-1,2-oxazol-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]pyridine exhibit significant antimicrobial properties. For instance:

  • Minimum Inhibitory Concentration (MIC) values for related compounds against various bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) ranged from 250 µg/mL to 1000 µg/mL , indicating moderate to strong antibacterial activity .

Synthesis Methods

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. A common synthetic route includes:

  • Preparation of 5-phenyl-1,2-oxazole : This is achieved through cyclization reactions.
  • Reaction with Triazole and Thiadiazole Derivatives : These reactions are conducted under controlled conditions using suitable catalysts and solvents.

Optimization techniques such as high-throughput screening may be employed in industrial settings to enhance yield and purity.

Case Studies

Several studies have explored the biological activity of compounds structurally related to 3-[6-(5-Phenyl-1,2-oxazol-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]pyridine :

Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various derivatives against common pathogens. The results indicated that certain derivatives exhibited significant antibacterial effects comparable to standard antibiotics .

Study 2: Anti-Cancer Properties

Another investigation focused on the anti-cancer potential of similar heterocyclic compounds. The findings suggested that these compounds could inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth .

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